molecular formula C12H20ClNO2 B1649466 (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride CAS No. 1003872-58-9

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride

Cat. No.: B1649466
CAS No.: 1003872-58-9
M. Wt: 245.74
InChI Key: MANHEPNXZVTZLG-DXFGONOJSA-N
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Description

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H20ClNO2 and a molecular weight of 245.75 This compound is part of the adamantane family, which is known for its unique cage-like structure that imparts significant stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the amino and carboxylate ester functionalities. One common method involves the use of adamantane-1-carboxylic acid as a starting material, which is then subjected to esterification and subsequent amination reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The reaction conditions often include the use of solvents, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro or nitroso derivatives (from oxidation), alcohol derivatives (from reduction), and various substituted adamantane derivatives (from substitution) .

Mechanism of Action

The mechanism of action of (1R,3S,4R)-Methyl 4-aminoadamantane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the adamantane core provides stability and enhances membrane permeability. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

methyl (3S)-4-aminoadamantane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H/t7?,8-,9?,10?,12?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANHEPNXZVTZLG-DXFGONOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C12C[C@@H]3CC(C1)CC(C2)C3N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855650
Record name Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003872-58-9
Record name Methyl (3S)-4-aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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